molecular formula C17H12BrFN2O B2742000 6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 941929-91-5

6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one

Cat. No.: B2742000
CAS No.: 941929-91-5
M. Wt: 359.198
InChI Key: JKCQGNLWVNWNLE-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a bromophenyl group at the 6th position and a fluorophenylmethyl group at the 2nd position of the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-bromobenzaldehyde and 4-fluorobenzyl bromide.

    Formation of Pyridazinone Ring: The intermediates undergo a series of reactions, including condensation and cyclization, to form the pyridazinone ring.

    Substitution Reactions: The bromophenyl and fluorophenylmethyl groups are introduced through substitution reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl and fluorophenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Bromophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one
  • 6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
  • 6-(3-Bromophenyl)-2-[(4-ethylphenyl)methyl]pyridazin-3-one

Uniqueness

6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is unique due to the presence of both bromophenyl and fluorophenylmethyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and effects.

Properties

IUPAC Name

6-(3-bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O/c18-14-3-1-2-13(10-14)16-8-9-17(22)21(20-16)11-12-4-6-15(19)7-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCQGNLWVNWNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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